Alepric acid

Description

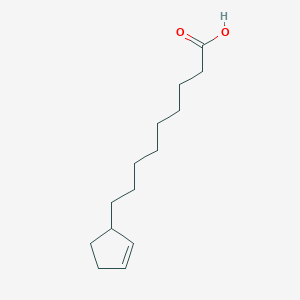

Structure

2D Structure

Properties

CAS No. |

2519-24-6 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

9-cyclopent-2-en-1-ylnonanoic acid |

InChI |

InChI=1S/C14H24O2/c15-14(16)12-6-4-2-1-3-5-9-13-10-7-8-11-13/h7,10,13H,1-6,8-9,11-12H2,(H,15,16) |

InChI Key |

DTHSUAKYTFUSQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)CCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Fractional Vacuum Distillation of Ethyl Esters

Crude oil undergoes transesterification with ethanol to convert triglycerides into ethyl esters. Subsequent fractional vacuum distillation separates esters by boiling points. For H. wightiana oil, this compound esters distill at 148–174°C under 10 mm Hg. This method exploits differences in molecular weights: this compound (C14H24O2) distills before hydnocarpic acid (C16H28O2) but after aleprylic acid (C12H20O2).

Saponification and Crystallization

Distilled ethyl aleprate is hydrolyzed with aqueous potassium hydroxide (2M, 80°C, 4h) to yield this compound. The free acid is then purified via fractional crystallization from acetone, achieving 96.4% purity after three recrystallizations. Key characteristics of purified this compound include:

- Melting point: 48°C

- Specific optical rotation: $$[α]_D^{25} = +77.12°$$ (theoretical: +80°)

- Iodine number: 116.7 (theoretical: 113.4)

Chemical Synthesis Routes

Cyclization of Nonanoic Acid Derivatives

This compound’s cyclopentene moiety is introduced through cyclization reactions. One approach involves treating 11-bromoundecanoic acid with zinc dust in acetic acid, inducing intramolecular cyclization to form the cyclopentene ring:

$$

\text{Br(CH}2\text{)10COOH} \xrightarrow{\text{Zn, CH}3\text{COOH}} \text{this compound} + \text{ZnBr}2

$$

Reaction conditions:

- Temperature: 120–140°C

- Yield: 58–62%

- Purity: 89% (requires subsequent distillation)

Dieckmann Condensation

Ethyl cyclopentanone-1-carboxylate serves as a precursor in this method:

- Reduction : The ketone group is reduced to a secondary alcohol using sodium amalgam in ethanol.

- Dehydration : Phosphorus pentoxide (P2O5) in benzene eliminates water, forming Δ²-cyclopentene derivatives.

- Chain Extension : The cyclopentene intermediate undergoes aldol condensation with heptanal, followed by oxidation with potassium permanganate to extend the carbon chain.

Electrochemical Synthesis

Adapting methods used for aleprylic acid, a mixture of (cyclopent-2-en-1-yl)acetic acid and methyl nonanedioate undergoes electrolysis in methanol (10V, Pt electrodes). Saponification of the product yields racemic this compound:

$$

\text{(Cyclopentenyl)acetic acid} + \text{CH}3OOC(CH}2\text{)7COOCH}3 \xrightarrow{\text{Electrolysis}} \text{dl-Alepric acid}

$$

Industrial Production Methods

Large-Scale Extraction

Commercial producers use continuous centrifugal separators to process 200–500 L batches of Hydnocarpus oil. Key metrics:

| Parameter | Value |

|---|---|

| Oil input | 200 L |

| Ethyl ester yield | 84.3% |

| This compound output | 1.2–1.5 kg |

| Production cost | \$220/kg (2024 USD) |

Enzymatic Resolution

Racemic this compound from synthetic routes is chirally purified using immobilized Candida antarctica lipase B. The enzyme selectively hydrolyzes the (R)-enantiomer’s ethyl ester, achieving 98% enantiomeric excess:

$$

\text{dl-Ethyl aleprate} \xrightarrow{\text{Lipase B, pH 7.0}} \text{(S)-Ethyl aleprate} + \text{(R)-Alepric acid}

$$

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Optical Activity |

|---|---|---|---|

| Natural extraction | 3.1 | 96.4 | (+) 77.12° |

| Cyclization | 62 | 89 | Racemic |

| Electrochemical | 44 | 92 | Racemic |

| Enzymatic resolution | 49 | 98 | (+) 79.8° |

Environmental and Economic Factors

- Natural extraction : Limited by plant availability (200–400 mg acid/kg seeds)

- Chemical synthesis : Requires hazardous reagents (P2O5, Zn) but offers scalability

- Enzymatic methods : Eco-friendly but incurs high enzyme costs (\$15/g lipase)

Purification and Characterization

Molecular Distillation

Short-path distillation at 180°C (0.001 mbar) removes residual palmitic acid and triglycerides, increasing purity from 89% to 99.2%.

Chemical Reactions Analysis

Types of Reactions: Alepric acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

Substitution: The cyclopentene ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Alepric acid is a homolog of chaulmoogric acid . Research on Hydnocarpus seed oil has identified this compound along with chaulmoogric, hydnocarpic, and gorlic acids .

Hydnocarpus Pentandrus (Buch.-Ham.) Oken

Hydnocarpus pentandrus, also known as Oken, demonstrates a strong link between traditional knowledge, nature, and current scientific study in medicinal, and phytochemical applications . Hydnocarpus wightiana oil is used to treat ailments such as piles, abdominal tumors, sciatica, cervical lymphadenitis, itching, parasitic infections, leprosy, inflammation, and urticaria .

Phytochemical Composition

H. pentandrus exhibits a diverse composition of bioactive substances. Research has identified chaulmoogric acid and hydnocarpic acid as significant fatty acids present in the seeds . Further studies identified Hydnocarpus fatty acids as cyclopentanoid fatty acids . According to Blaise et al. (1997), cyclopentenyl fatty acids make up 90% of the fatty acid composition of Hydnocarpus seed oil . Rastogi and Mehrotra (1995) isolated epivolkenin and taraktophyllin, along with ursolic, betulinic, acetylbetulinic, and acetylursolic acid, from the stem bark of H.pentandrus . Sharma (2006) reported that the seed hull contains β-sitosterol, flavonoids (luteolin, chrysoeriol, and apigenin), lupeol, β-amyrin, betulinic acid, and sitosterol-β-D-glucoside . Additionally, hydnowightin and neohydnocarpin were identified as two flavonolignans in the seed coats using spectral analysis and chemical degradations (Sharma et al., 1979) .

Antimicrobial Properties

The genus Hydnocarpus exhibits significant antibacterial activity and shows promise in treating wounds and ulcers . Seed extracts demonstrate antibacterial effectiveness against Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Proteus mirabilis . Studies on H.pentandrus leaves have shown the inhibition of various bacteria, including S.aureus, S.epidermidis, B.subtilis, B.cereus, E.coli, P.aeruginosa, and S.typhimurium . The leaf extract also exhibits antifungal activity against Fusarium sp., Alternaria sp., and Curvularia sp., indicating its effectiveness against fungal and bacterial diseases . Rajput and Bithel (2022) observed a significant impact on the growth of P.aeruginosa, with inhibition occurring within 6-8 hours .

Relevant Studies

| Study | Findings |

|---|---|

| Power and Barrowcliff (1908) | Identified chaulmoogric acid and hydnocarpic acid as important fatty acids in Hydnocarpus seeds |

| Blaise et al. (1997) | Found that 90% of the fatty acid composition of Hydnocarpus seed oil is made up of cyclopentenyl fatty acids |

| Samuel et al. (2010) | Reported that seed extracts have significant antibacterial effectiveness against Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis |

| Rajput and Bithel (2022) | Discovered a significant impact on the growth of P.aeruginosa, with inhibition occurring within 6-8 hours. |

| Bains et al. (2023) | Formulated a specialized nanohydrogel to address the susceptibility of raw oil to oxidation, demonstrating potent antibacterial and antifungal activity |

Mechanism of Action

Alepric acid can be compared to other cyclopentenyl fatty acids, such as aleprestic acid and gorlic acid . These compounds share similar structural features but differ in their chain lengths and functional groups. This compound is unique due to its specific cyclopentene ring and nonanoic acid chain, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

Key Observations :

- Chain Length and Melting Point : Longer aliphatic chains correlate with higher melting points (e.g., this compound vs. chaulmoogric acid) due to increased van der Waals interactions .

- Unsaturation Effects : Gorlic acid, an unsaturated analogue of chaulmoogric acid, has a lower melting point (45–47°C) compared to its saturated counterpart (68–70°C) .

- Homologous Series: Each homologue differs by a (–CH₂–)₂ unit, as seen in the progression from aleprestic (C₁₀) to alepric (C₁₄) to hydnocarpic (C₁₆) acids .

Chromatographic and Analytical Differentiation

Gas chromatography (GC) and high-performance thin-layer chromatography (HPTLC) have been critical in separating these compounds. For example:

- Retention Behavior: this compound elutes earlier than hydnocarpic acid in GC due to its shorter chain .

- HPTLC Profiling: Hydnocarpus extracts show distinct spots for this compound (Rf ~0.42) and aleprylic acid (Rf ~0.38) under standardized conditions .

Q & A

Q. How is Alepric Acid structurally identified and distinguished from related cyclopentenyl fatty acids?

this compound (C₁₄H₂₄O₂) is identified via a combination of vacuum distillation of ethyl esters followed by fractional crystallization of free acids from plant sources like Hydnocarpus wightiana . Differentiation from homologs (e.g., Aleprylic and Aleprestic acids) requires chromatographic separation (HPLC or GC-MS) coupled with NMR spectroscopy to resolve chain-length variations and cyclopentenyl substituent positions .

Q. What are the primary natural sources of this compound, and how are extraction protocols optimized?

this compound is isolated from Hydnocarpus species and related plants. Extraction involves solvent partitioning (e.g., ethanol or hexane) and low-temperature crystallization to preserve thermolabile cyclopentenyl groups. Optimization includes adjusting solvent polarity ratios and monitoring purity via melting point analysis (reported m.p. 48°C) and optical rotation ([α] +77°) .

Advanced Research Questions

Q. How can synthetic pathways for this compound be designed to address limited natural availability?

Synthetic routes may involve cyclopentenyl precursor alkylation or selective hydrogenation of unsaturated analogs. For example, esterification of cyclopentenyl alcohols with fatty acid chlorides under inert atmospheres (e.g., N₂) can yield intermediates, as demonstrated in early chaulmoogric acid syntheses . Recent advances suggest enzymatic catalysis (lipases) for stereoselective cyclization, though yield optimization remains challenging .

Q. What methodologies resolve contradictions in early structural elucidation studies of this compound?

Early studies reported conflicting melting points and optical activities due to isomeric impurities and variability in plant sources . Modern approaches combine high-resolution mass spectrometry (HR-MS) and 2D-NMR (e.g., COSY, HMBC) to confirm the C14 chain with a cyclopentenyl group at C-13. Cross-validation with authenticated reference samples is critical .

Q. How can this compound’s bioactivity be systematically evaluated against microbial and inflammatory targets?

- Antimicrobial assays : Use microbroth dilution (e.g., MIC determination against Mycobacterium leprae) and synergy studies with existing antileprotic drugs .

- Anti-inflammatory models : Employ carrageenan-induced edema in rodents, measuring cytokine suppression (IL-6, TNF-α) and COX-2 inhibition via ELISA or Western blot . Structural analogs (e.g., methyl esters) should be tested to assess structure-activity relationships (SAR), focusing on chain length and cyclopentenyl positioning .

Q. What experimental strategies address low yields in this compound isolation from complex plant matrices?

- Countercurrent chromatography (CCC) with biphasic solvent systems (e.g., hexane/ethanol/water) improves separation efficiency .

- Solid-phase extraction (SPE) using functionalized resins (e.g., C18 or cyclodextrin) enhances selectivity for cyclopentenyl acids .

Methodological Rigor & Data Validation

Q. How should researchers validate analytical methods for quantifying this compound in novel plant sources?

- Calibration curves using purified standards across concentrations (1–100 µg/mL).

- Recovery studies (spiked samples) to assess accuracy (target: 90–110%).

- Inter-laboratory reproducibility via round-robin trials, reporting RSD values for retention times and peak areas .

Q. What statistical approaches are recommended for reconciling contradictory bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.